1-(3-Chloro-4-ethoxyphenyl)methanamine hydrochloride
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Overview
Description
1-(3-Chloro-4-ethoxyphenyl)methanamine hydrochloride is an organic compound with the molecular formula C9H12ClNO·HCl It is a derivative of methanamine, featuring a chloro and ethoxy substitution on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-ethoxyphenyl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-ethoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination using a suitable amine source, such as ammonium acetate, and a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The free base amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-ethoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ethoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution: Formation of 1-(3-substituted-4-ethoxyphenyl)methanamine derivatives.
Oxidation: Formation of 3-chloro-4-ethoxybenzaldehyde or 3-chloro-4-ethoxybenzoic acid.
Reduction: Formation of 1-(3-chloro-4-ethoxyphenyl)ethanamine.
Scientific Research Applications
1-(3-Chloro-4-ethoxyphenyl)methanamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies investigating the effects of chloro and ethoxy substitutions on biological activity.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-ethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy groups can influence the compound’s binding affinity and selectivity, thereby modulating its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(3-Chloro-4-methoxyphenyl)methanamine hydrochloride
- 1-(3-Chloro-4-ethoxyphenyl)ethanamine hydrochloride
- 1-(3-Chloro-4-ethoxyphenyl)propylamine hydrochloride
Comparison: 1-(3-Chloro-4-ethoxyphenyl)methanamine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, the ethoxy group provides different steric and electronic properties, potentially leading to distinct pharmacological profiles and synthetic utility.
Properties
Molecular Formula |
C9H13Cl2NO |
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Molecular Weight |
222.11 g/mol |
IUPAC Name |
(3-chloro-4-ethoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-2-12-9-4-3-7(6-11)5-8(9)10;/h3-5H,2,6,11H2,1H3;1H |
InChI Key |
ADHQOCRMXIJKLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN)Cl.Cl |
Origin of Product |
United States |
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